Fmoc-cis-DL-3-phenyl-Pro-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

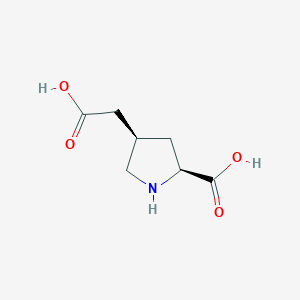

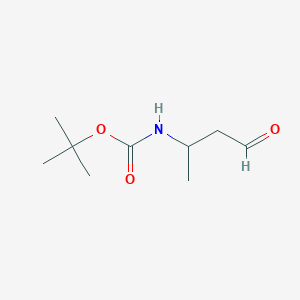

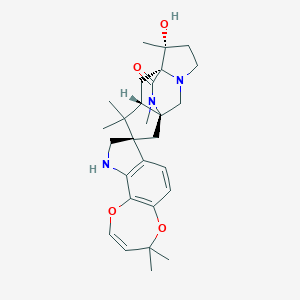

“Fmoc-cis-DL-3-phenyl-Pro-OH” is an amino acid derivative that is commonly used as a building block in organic synthesis and peptide synthesis . It is a white powder that is soluble in water and organic solvents .

Synthesis Analysis

“Fmoc-cis-DL-3-phenyl-Pro-OH” is typically synthesized using standard peptide synthesis techniques. It has been shown to be a useful reagent for a variety of scientific research applications.

Molecular Structure Analysis

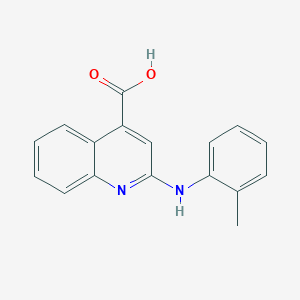

The molecular formula of “Fmoc-cis-DL-3-phenyl-Pro-OH” is C26H23NO4 . It has a molecular weight of 286.37 g/mol .

Chemical Reactions Analysis

“Fmoc-cis-DL-3-phenyl-Pro-OH” is known to form covalent bonds with other molecules, which allows it to interact with other molecules in a specific way. This property is often utilized in the study of the structure and function of proteins and enzymes.

Physical And Chemical Properties Analysis

“Fmoc-cis-DL-3-phenyl-Pro-OH” is a white, water-soluble powder . It has a molecular weight of 286.37 g/mol and a melting point of 180-182°C .

Wissenschaftliche Forschungsanwendungen

General Use in Scientific Research

- Scientific Field : Biochemistry and Drug Development

- Summary of Application : Fmoc-cis-DL-3-phenyl-Pro-OH is a valuable reagent in scientific research. It participates in peptide synthesis, contributing to the production of peptide-based drugs and vaccines .

- Results or Outcomes : The use of Fmoc-cis-DL-3-phenyl-Pro-OH in peptide synthesis facilitates investigations into protein-protein interactions, enzyme-substrate interactions, and protein structure and function .

Self-Assembly of Fmoc Protected Aliphatic Single Amino Acids

- Scientific Field : Chemistry

- Summary of Application : Fmoc protected aliphatic single amino acids, including Fmoc-cis-DL-3-phenyl-Pro-OH, can form distinct micro/nanostructures through a bottom-up approach .

- Methods of Application : This involves controlling the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids. Controlled morphological transitions were observed through solvent variation .

- Results or Outcomes : The study demonstrated that these Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures. These structures can be tuned by control of the environmental parameters .

Protection & Formation in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : Fmoc-cis-DL-3-phenyl-Pro-OH can be used as a protecting group for amines in organic synthesis .

- Methods of Application : The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

- Results or Outcomes : The use of Fmoc-cis-DL-3-phenyl-Pro-OH as a protecting group allows for the selective formation and cleavage of bonds in complex organic molecules .

Analytical Uses

- Scientific Field : Analytical Chemistry

- Summary of Application : The fluorenyl group in Fmoc-cis-DL-3-phenyl-Pro-OH is highly fluorescent, making it useful for analysis by reversed phase HPLC .

- Methods of Application : Certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .

- Results or Outcomes : This method allows for the analysis of compounds that might otherwise be difficult to detect .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZINBBVSLWSWBO-UUOWRZLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373287 |

Source

|

| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-cis-DL-3-phenyl-Pro-OH | |

CAS RN |

181824-45-3 |

Source

|

| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)